molecular formula C5H11NO3 B13209566 methyl (2S)-3-amino-2-methoxypropanoate

methyl (2S)-3-amino-2-methoxypropanoate

Cat. No.: B13209566
M. Wt: 133.15 g/mol
InChI Key: WSLCYSBHFJXVBA-BYPYZUCNSA-N
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Description

    Methyl jasmonate: is a natural compound found in jasmine oil and Tunisian rosemary oil. It exists as a mixture of cis and trans isomers.

    Chemical Formula: C₁₃H₂₀O₃

    IUPAC Name: Methyl (2S)-3-amino-2-methoxypropanoate

    Common Name: Methyl jasmonate

  • Preparation Methods

      Synthetic Routes: Several synthetic routes exist, but they are complex. One common method involves cyclization of 2-penten-1-ol with ethyl acetoacetate followed by methylation.

      Reaction Conditions: These reactions typically occur under mild conditions.

      Industrial Production: Methyl jasmonate is not produced industrially in large quantities due to its high cost. It is mainly used in high-end perfumes and cosmetics.

  • Chemical Reactions Analysis

      Reactions: Methyl jasmonate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of methyl jasmonate with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used in artificial jasmine oil formulations.

      Biology: Acts as a signaling molecule in plant defense responses.

      Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

      Industry: Found in high-end perfumes and cosmetics.

  • Mechanism of Action

      Targets: Methyl jasmonate interacts with specific receptors in plants, triggering defense responses.

      Pathways: It activates jasmonic acid signaling pathways, leading to gene expression changes and defense-related metabolite production.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C5H11NO3

    Molecular Weight

    133.15 g/mol

    IUPAC Name

    methyl (2S)-3-amino-2-methoxypropanoate

    InChI

    InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3/t4-/m0/s1

    InChI Key

    WSLCYSBHFJXVBA-BYPYZUCNSA-N

    Isomeric SMILES

    CO[C@@H](CN)C(=O)OC

    Canonical SMILES

    COC(CN)C(=O)OC

    Origin of Product

    United States

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